molecular formula C6H9NO4 B2819700 1-(2-Nitroethyl)cyclopropane-1-carboxylic acid CAS No. 2445794-10-3

1-(2-Nitroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2819700
CAS No.: 2445794-10-3
M. Wt: 159.141
InChI Key: KWRZRQRSZPSFPW-UHFFFAOYSA-N
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Description

1-(2-Nitroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of a nitroethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Nitroethyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with nitroalkanes under specific conditions. One common method includes the use of cyclopropane-1-carboxylic acid and 2-nitroethanol in the presence of a strong acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Nitroethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Nitroethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Nitroethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems .

Comparison with Similar Compounds

1-(2-Nitroethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopropane-1-carboxylic acid: Lacks the nitroethyl group, leading to different reactivity and applications.

    2-Nitroethyl derivatives: Compounds with similar nitroethyl groups but different core structures, resulting in varied chemical and biological properties.

Properties

IUPAC Name

1-(2-nitroethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)6(1-2-6)3-4-7(10)11/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRZRQRSZPSFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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